Flumethasone pivalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating Mechanisms of Inflammation

Flumetasone pivalate's anti-inflammatory properties can be harnessed to study the mechanisms underlying inflammatory diseases. Researchers can apply the medication to cells or tissues in vitro (in a lab dish) or in vivo (in living organisms) to see how it affects inflammatory pathways. This allows them to identify specific molecules or processes involved in inflammation, paving the way for developing targeted therapies.

For instance, a study published in the journal "PLOS ONE" utilized flumetasone pivalate to explore the role of a specific protein (Gas6) in atopic dermatitis, a chronic inflammatory skin condition [1]. The results provided valuable insights into the disease's pathology.

Source

[1] Atopic Dermatitis, Sphingosine 1-Phosphate Receptor 1, and the Gas6/AXL Signaling Pathway: Exploring Therapeutic Targets. PLOS ONE ()

Modeling Inflammatory Diseases

Flumetasone pivalate can be used to create in vitro models of inflammatory diseases. By applying the medication to healthy cells or tissues and inducing inflammation through other means, researchers can mimic specific disease conditions. This allows for controlled experimentation and testing of potential therapeutic interventions in a safe and reproducible environment.

For example, a study published in "Skin Pharmacology and Physiology" employed flumetasone pivalate to establish an in vitro model of allergic contact dermatitis. This model facilitated the evaluation of the effectiveness of a new anti-inflammatory compound [2].

Source

[2] An in vitro model for investigating the anti-inflammatory effects of quercetin and rutin in allergic contact dermatitis using a 3D reconstructed human epidermis. Skin Pharmacol Physiol. 2013;26(2):80-7. ()

Studying Glucocorticoid Action

Flumetasone pivalate belongs to the class of medications known as glucocorticoids. Research can utilize this specific corticosteroid to investigate how glucocorticoids exert their effects at the cellular and molecular level. This knowledge is crucial for developing new and improved glucocorticoid therapies with fewer side effects.

For instance, a research paper published in "The Journal of Steroid Biochemistry and Molecular Biology" explored the interaction of flumetasone pivalate with specific glucocorticoid receptors, furthering the understanding of how these medications function [3].

Source

[3] In vitro characterization of the glucocorticoid activity of fluticasone propionate and flumetasone pivalate. J Steroid Biochem Mol Biol. 2002 Feb;80(2-3):221-31. ()

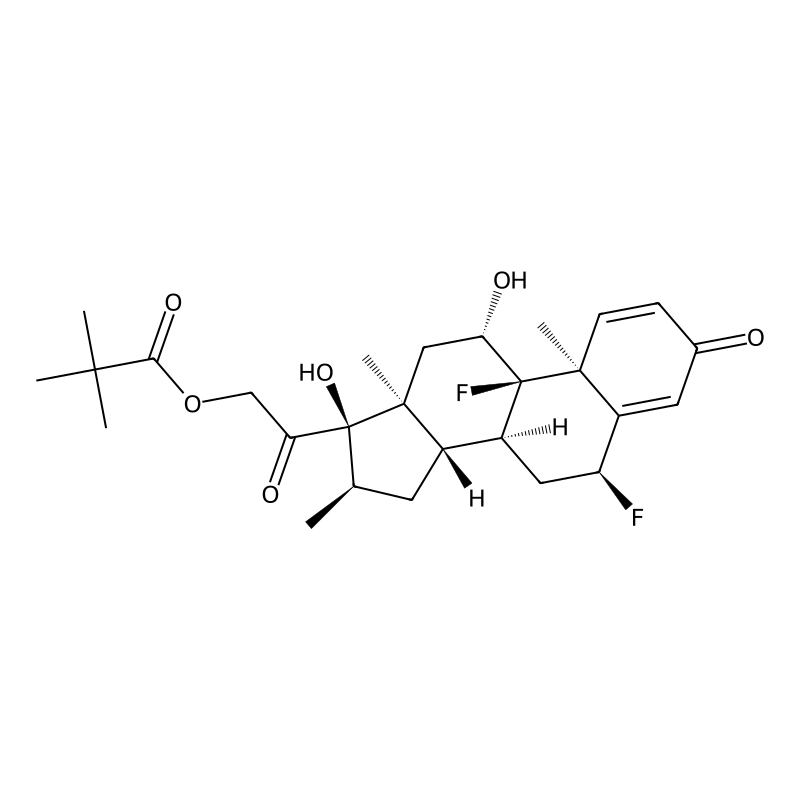

Flumethasone pivalate is a synthetic corticosteroid, specifically a difluorinated corticosteroid ester, known for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is characterized by its ability to concentrate its anti-inflammatory action at the site of application due to its pivalate salt form, leading to a rapid reduction in inflammation, exudation, and itching in affected areas . The compound has the chemical formula and a molecular weight of approximately 494.576 g/mol .

Flumethasone pivalate acts as a glucocorticoid by mimicking the effects of the naturally occurring hormone cortisol []. It binds to glucocorticoid receptors in cells, leading to a cascade of events that suppress the immune system and reduce inflammation. This mechanism helps to alleviate symptoms like redness, swelling, itching, and pain associated with various inflammatory conditions [].

- Hydrolysis: The ester bond in flumethasone pivalate can be hydrolyzed to release flumethasone and pivalic acid.

- Oxidation: It can be oxidized at specific positions on the steroid backbone, potentially altering its biological activity.

- Conjugation: Flumethasone can undergo conjugation reactions, such as glucuronidation or sulfation, which may affect its pharmacokinetics and pharmacodynamics.

These reactions are crucial for understanding the metabolism and elimination of flumethasone pivalate in biological systems.

Flumethasone pivalate functions primarily as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates to the nucleus, where it influences gene expression related to inflammation and immune response. The anti-inflammatory effects are mediated through several mechanisms:

- Inhibition of Phospholipase A2: This reduces the production of arachidonic acid, leading to decreased synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

- Suppression of Immune Response: Flumethasone decreases lymphocyte proliferation and reduces immunoglobulin levels, contributing to its immunosuppressive effects .

Flumethasone pivalate can be synthesized through several methods, typically involving:

- Esterification: The reaction of flumethasone with pivalic acid or its derivatives under acidic conditions to form the ester bond.

- Reflux Conditions: The reaction mixture is often heated under reflux to facilitate the formation of the desired product while removing water formed during the reaction.

- Purification: Post-synthesis, flumethasone pivalate is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for pharmaceutical use.

Flumethasone pivalate is widely used in dermatology and other medical fields due to its effectiveness in treating various inflammatory conditions. Its applications include:

- Topical Treatments: Used in formulations for skin conditions such as eczema, psoriasis, and dermatitis due to its localized anti-inflammatory effects.

- Combination Therapies: Often combined with other active ingredients (e.g., clioquinol) in creams for enhanced antimicrobial activity against infections alongside inflammation control .

- Veterinary Medicine: Employed in treating inflammatory conditions in animals.

Interaction studies involving flumethasone pivalate reveal that it may interact with other medications or substances. Key interactions include:

- Cytochrome P450 Inducers/Inhibitors: As a substrate for cytochrome P450 enzymes, concurrent use with drugs that induce or inhibit these enzymes can alter flumethasone's metabolism.

- Other Corticosteroids: Co-administration with other corticosteroids can increase the risk of systemic side effects.

- Anticoagulants: There may be an increased risk of bleeding when used alongside anticoagulant medications due to potential changes in coagulation profiles.

Flumethasone pivalate shares structural and functional similarities with several other corticosteroids. Notable compounds include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dexamethasone | Stronger anti-inflammatory effects; longer half-life | |

| Betamethasone | More potent than flumethasone; used in severe cases | |

| Triamcinolone acetonide | Commonly used for joint injections | |

| Hydrocortisone | Less potent; often used for adrenal insufficiency |

Flumethasone pivalate's uniqueness lies in its specific esterification with pivalic acid, which enhances its localized action while minimizing systemic effects compared to other corticosteroids. This property makes it particularly valuable for topical applications where rapid action at the site of inflammation is required .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H351 (90.48%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Hojyo T. Combination dermatological products: a comparison of betamethasone dipropionate/clotrimazole/gentamicin sulphate and flumethasone pivalate/clioquinol creams. J Int Med Res. 1987 Sep-Oct;15(5):255-63. PubMed PMID: 2960577.

3: Scaglione F, Falchi M, Bichisao E, Fraschini F. Flumethasone pivalate (Locorten) in the treatment of oral diseases. Drugs Exp Clin Res. 1985;11(8):523-6. PubMed PMID: 3915470.

4: Wienert V, Blazek V. [Effect of salicylic acid on the blanching effect of flumethasone pivalate (author's transl)]. Arch Dermatol Res. 1981;271(1):19-27. German. PubMed PMID: 7294880.

5: Mosca M, Zambruno G, Giannetti A. [Double-blind comparison of a betamethasone dipropionate-iodochloroxyquinoline combination and a flumethasone pivalate-iodochloroxyquinoline combination in the therapy of steroid-sensitive dermatoses with superinfection]. G Ital Dermatol Venereol. 1986 Jan-Feb;121(1):XI-XIV. Italian. PubMed PMID: 2939023.

6: Grater WC, Grover FW. Evolution of a topical corticosteroid (flumethasone pivalate) in allergic dermatoses. South Med J. 1967 Nov;60(11):1153-8. PubMed PMID: 4228807.

7: Horsch W, Zerbe A. [Release of flumethasone pivalate from oleogel and W/O emulsion bases in vitro]. Pharmazie. 1982 Nov;37(11):807-8. German. PubMed PMID: 7163369.

8: JAENNER M. [FLUMETHASONE PIVALATE. AN EXPERIENCE REPORT ON A NEW TOPICAL CORTICOSTEROID]. Med Welt. 1965 Apr 24;17:943-7. German. PubMed PMID: 14293915.

9: Ruiz EM, Alaniz JB, Alvarez EG. [Bouble-blind unilateral comparison of difluocortolone valerate and flumethasone pivalate ointments]. Z Hautkr. 1976;51 Suppl 1:51-5. German. PubMed PMID: 795190.

10: CAMBIAGHI G, TOMASINI C. [A NEW ANTIINFLAMMATORY CORTICOSTEROID FOR LOCAL USE: FLUMETHASONE PIVALATE]. Rass Dermatol Sifilogr. 1964 Sep-Oct;17:272-81. Italian. PubMed PMID: 14253770.

11: Ormea F, Muscardin L. [On the topical activity of flumethasone pivalate in pediatric dermatology]. Minerva Dermatol. 1967 Dec;42(12):624. Italian. PubMed PMID: 5622839.

12: Lodge BA, Vincent A. Analysis of flumethasone pivalate formulations by high-performance liquid chromatography. J Chromatogr. 1984 Oct 5;301(2):477-80. PubMed PMID: 6501501.

13: Mulay DN, Sood BK. Clinical Evaluation of Flumethasone Pivalate (locacorten) with Neomycin As a Topical Corticosteroid. Indian J Dermatol Venereol. 1972 Mar-Apr;38(2):89-92. PubMed PMID: 29144364.

14: Blum G, Brand PH. [Scope of indication and therapeutic value of combined forms of use of flumethasone pivalate and the antimicrobial agent vioform]. Ther Umsch. 1966 Aug;23(8):318-22. German. PubMed PMID: 4224259.

15: Flumethasone pivalate (Locorten). Anti-inflammatory, antipruritic. Clin Pharmacol Ther. 1970 Nov-Dec;11(6):927-9. PubMed PMID: 5481576.

16: Kantner A, Horvath F, Prokop V. [Experience with flumethasone pivalate in the treatment of nonseasonal allergic rhinitis]. Z Allgemeinmed. 1971 Dec 20;47(35):1864-5. German. PubMed PMID: 5137912.

17: Mello Mdo C. [Use of flumethasone pivalate with iodochlorxyquinoleine in the treatment of cervicitis]. Hospital (Rio J). 1966 Sep;70(3):745-7. Portuguese. PubMed PMID: 4230326.

18: Wittels W, Gmeinder A. [Clinical experiences with topical applications of flumethasone pivalate (Locacorten)]. Wien Med Wochenschr. 1966 Oct 15;116(42):918-20. German. PubMed PMID: 5953991.

19: Ruiz Moreno F. [Flumethasone pivalate in the field of proctology]. Prensa Med Mex. 1967 Jan-Feb;32(1):61-5. Spanish. PubMed PMID: 5633914.

20: Dugois P, Amblard P. [Clinical trial of a new dermocorticoid: flumethasone pivalate]. Rev Lyon Med. 1968 May 30;17(10):473-5. French. PubMed PMID: 5677093.